Acetyl diphosphate Acetyl diphosphate Acetyl diphosphate is the ester or anhydride formed by condensation between diphosphoric and acetic acids.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1903984
InChI: InChI=1S/C2H6O8P2/c1-2(3)9-12(7,8)10-11(4,5)6/h1H3,(H,7,8)(H2,4,5,6)
SMILES:
Molecular Formula: C2H6O8P2
Molecular Weight: 220.01 g/mol

Acetyl diphosphate

CAS No.:

Cat. No.: VC1903984

Molecular Formula: C2H6O8P2

Molecular Weight: 220.01 g/mol

* For research use only. Not for human or veterinary use.

Acetyl diphosphate -

Specification

Molecular Formula C2H6O8P2
Molecular Weight 220.01 g/mol
IUPAC Name [hydroxy(phosphonooxy)phosphoryl] acetate
Standard InChI InChI=1S/C2H6O8P2/c1-2(3)9-12(7,8)10-11(4,5)6/h1H3,(H,7,8)(H2,4,5,6)
Standard InChI Key CMYSVPKNZOINDP-UHFFFAOYSA-N
Canonical SMILES CC(=O)OP(=O)(O)OP(=O)(O)O

Introduction

Chemical Structure and Properties

Molecular Identification

Acetyl phosphate is an acyl monophosphate with the molecular formula C₂H₅O₅P and a molecular weight of 140.03 g/mol. It consists of an acetyl group linked to a phosphate group. The compound is also known as acetylphosphate, acetyl dihydrogen phosphate, and phosphono acetate, with the CAS registry number 590-54-5 .

The chemical structure of acetyl phosphate features a high-energy phosphoanhydride bond between the acetyl and phosphate groups, which makes it energetically similar to ATP. This structural characteristic underpins its biochemical importance as an energy-rich molecule capable of phosphorylating various substrates.

PropertyValue
Chemical FormulaC₂H₅O₅P
Molecular Weight140.03 g/mol
CAS Number590-54-5
IUPAC NamePhosphono acetate
Alternative NamesAcetylphosphate, Acetyl dihydrogen phosphate
InChIInChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)
InChIKeyLIPOUNRJVLNBCD-UHFFFAOYSA-N
SMILESCC(=O)OP(=O)(O)O

Biological Distribution and Significance

Occurrence in Organisms

Acetyl phosphate has been documented in various organisms across different domains of life. It serves as a confirmed metabolite in several species:

Organism/TissuePresence
Escherichia coli (strain K12, MG1655)Confirmed metabolite
Human (placenta)Confirmed metabolite
MouseConfirmed metabolite
Drosophila melanogasterReported
Euglena gracilisReported
Saccharomyces cerevisiaeReported

This widespread distribution underscores acetyl phosphate's fundamental importance in biological systems, spanning from prokaryotes to eukaryotes including humans .

Role in Metabolic Processes

In modern cellular metabolism, acetyl phosphate functions as a crucial intermediate connecting thioester metabolism (through acetyl-CoA) and phosphate metabolism (through ATP). In both bacteria and archaea, acetyl-CoA can be phosphorolyzed to generate acetyl phosphate, which subsequently phosphorylates ADP to ATP .

This metabolic pathway illustrates acetyl phosphate's role as an energy currency within cells, facilitating energy transfer and conservation. The compound's ability to phosphorylate various substrates enables it to drive numerous biochemical reactions, particularly those requiring energy input .

Biochemical Reactions and Phosphorylation Capabilities

Phosphorylation Activities

Acetyl phosphate demonstrates significant phosphorylation capabilities across various biologically relevant substrates. Research indicates it can effectively phosphorylate nucleotide precursors and other key biomolecules, functioning analogously to ATP in biochemical systems .

SubstrateProductApproximate YieldReaction Time
RiboseRibose-5-phosphate~2%Minutes at 20°C
AdenosineAdenosine monophosphate (AMP)~2%Hours at 50°C
ADPATPConfirmed but not quantifiedHours at 50°C

Conversion of adenosine to adenosine monophosphate (AMP) by acetyl phosphate proceeds more slowly, requiring several hours at elevated temperatures (50°C), but ultimately achieves similar yields. The phosphorylation efficacy is relatively consistent across different pH conditions, with only slightly reduced yields at highly alkaline pH (pH 11) .

Reaction Kinetics and Environmental Factors

The phosphorylation activity of acetyl phosphate is minimally affected by environmental factors such as pH and the presence of metal ions like Mg²⁺ or Fe²⁺ under both aerobic and anaerobic conditions. This robust performance across varied conditions suggests acetyl phosphate could function effectively as a phosphorylating agent in diverse biochemical environments .

Notably, the reaction rates observed with acetyl phosphate (minutes to hours) are significantly faster than those typically reported for non-enzymatic phosphorylation reactions (days to weeks). This kinetic advantage potentially bridges the gap between slow geochemical processes and the rapid dynamics required for emerging biological systems .

Prebiotic Chemistry and Origins of Life

Acetyl Phosphate as a Primordial Energy Currency

Research suggests acetyl phosphate may have served as a primordial energy currency at the origin of life, functioning as a prebiotic analog to ATP. Its relatively simple structure, coupled with its capability to phosphorylate biologically meaningful substrates, positions it as a potential precursor to more complex energy transfer systems in emerging life forms .

Acetyl phosphate can be synthesized abiotically from thioacetate and phosphate in water under ambient conditions within minutes. This facile synthesis pathway, combined with a balance between stability and reactivity, makes acetyl phosphate an ideal candidate for driving prebiotic chemical reactions in early Earth environments .

Bridge Between Geochemistry and Biochemistry

Acetyl phosphate represents a potential bridge between geochemical processes and biochemical reactions. Its synthesis pathway from thioesters mirrors the relationship between acetyl-CoA and acetyl phosphate in modern cells, suggesting evolutionary continuity from prebiotic chemistry to contemporary biochemistry .

Martin and Russell (2007) and de Duve (1991) have proposed that acetyl phosphate could have narrowed the gap between geochemistry and the origins of intermediary metabolism by driving phosphorylation and condensation reactions similar to ATP in contemporary biological systems .

Synthesis and Chemical Behavior

Ion Effects on Synthesis

The presence of specific ions significantly impacts the synthesis and stability of acetyl phosphate:

IonEffect on Acetyl Phosphate Synthesis
Mg²⁺Doubles yields under neutral or mildly alkaline conditions
Ca²⁺Reduces synthesis under alkaline conditions by precipitating phosphate as apatite
Fe²⁺Minimal effect on phosphorylation reactions

Comparative Analysis with Other Phosphorylating Agents

Acetyl Phosphate vs. ATP

While both acetyl phosphate and ATP function as phosphorylating agents, they differ in structure, complexity, and efficiency. ATP possesses a more complex structure with three phosphate groups compared to acetyl phosphate's single phosphate. Nevertheless, acetyl phosphate can perform many of the same fundamental phosphorylation reactions as ATP, albeit often with lower efficiency .

The structural simplicity of acetyl phosphate makes it a plausible prebiotic precursor to the more complex ATP-based energy systems in modern cells. The transition from acetyl phosphate to ATP as the predominant energy currency may represent a key step in the evolution of cellular metabolism .

Prebiotic Context and Environmental Considerations

In prebiotic environments, acetyl phosphate's ability to form under relatively mild conditions and its capability to drive phosphorylation reactions would have provided significant advantages. While laboratory studies often use relatively high concentrations of reagents, natural concentration mechanisms such as thermophoresis in hydrothermal systems could have concentrated dilute prebiotic compounds (from μM to high mM range), facilitating interactions and reactions .

Such concentration effects help reconcile the apparent gap between likely prebiotic concentrations and those required for appreciable reaction rates, providing a plausible scenario for acetyl phosphate's role in emerging biochemical systems .

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